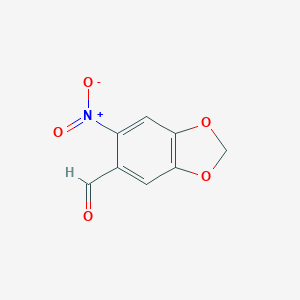

6-Nitropiperonal

Description

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZWECORTTWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221400 | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-97-0 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitropiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitropiperonal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Nitropiperonal (CAS 712-97-0)

Introduction

This compound, also known as 6-nitro-1,3-benzodioxole-5-carboxaldehyde, is a versatile organic compound with the CAS number 712-97-0.[1][2][3] It is a nitro-substituted derivative of piperonal (B3395001) and serves as a crucial intermediate and building block in various fields of chemical synthesis.[1][4] Its unique molecular structure, featuring a benzodioxole moiety, a nitro group, and an aldehyde functional group, imparts enhanced reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[3][4] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and analytical methods.

Chemical and Physical Properties

This compound is a yellow crystalline solid or powder.[3][4][5] The nitro group in its structure makes it a valuable precursor for a wide range of more complex molecules.[3] It is generally stable under normal conditions but is sensitive to air and light, necessitating storage in a cool, dark, and dry place.[1][5]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 712-97-0 | [1][2] |

| Molecular Formula | C₈H₅NO₅ | [1] |

| Molecular Weight | 195.13 g/mol | [1][4] |

| Appearance | Yellow powder / Yellow needle-like crystals | [5] |

| Melting Point | 93-94 °C | |

| Boiling Point | 331.78°C (estimate) | [2] |

| Density | 1.5671 g/cm³ (estimate) | [2] |

| Flash Point | 195°C | [2] |

| Solubility | Slightly soluble in DMSO and heated Ethanol | [2] |

| InChI Key | NRZWECORTTWSEF-UHFFFAOYSA-N | [1][6] |

| SMILES String | O=C(c1cc2OCOc2cc1--INVALID-LINK--=O)[H] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the nitration of piperonal.

General Synthesis Pathway

The primary method involves the electrophilic aromatic substitution of piperonal using a nitrating agent.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from Piperonal

A high-yield synthesis can be achieved using concentrated nitric acid.[7]

Materials:

-

Piperonal (1.0 g, 6.66 mmol)

-

Concentrated Nitric Acid (HNO₃, 3.3 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Distilled water

Procedure:

-

Combine piperonal (1.0 g) and concentrated nitric acid (3.3 mL) in a round-bottom flask at room temperature.

-

Stir the resulting suspension vigorously using a magnetic stirrer. An immediate color change from colorless to yellow will be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[7]

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[7]

-

Filter the yellow solid precipitate using a Büchner funnel.

-

Wash the collected solid with a saturated NaHCO₃ solution, followed by washing with distilled water until the filtrate reaches a neutral pH (pH=7).[7]

-

Dry the final product. This method has a reported yield of 95%.[7]

Chemical Reactivity

The functional groups of this compound allow for several key chemical transformations, making it a versatile synthetic intermediate.[1][3]

Caption: Key chemical reactions of this compound.

-

Reduction: The nitro group can be readily reduced to an amine group, yielding 6-Aminopiperonal, a useful building block for nitrogen-containing heterocycles.[1] This is often achieved through catalytic hydrogenation (e.g., using Palladium on carbon).[1]

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid to form 6-nitropiperonylic acid.[1]

-

Nucleophilic Substitution: The electron-withdrawing nitro group activates the aromatic ring, allowing the nitro group itself to be displaced by strong nucleophiles, such as fluoride (B91410) ions.[1]

Applications in Research and Development

This compound is a key starting material in several areas of research and drug development.

Anticancer Drug Discovery

The compound serves as a versatile precursor for the synthesis of novel anticancer agents.[1] It is used to create functionalized thiosemicarbazone Ru(II)–arene complexes, which have shown significant cytotoxicity and potential as targeted anticancer agents that interact with DNA and proteins like EGFR.[1] It is also a key starting material in the synthesis of innovative derivatives of the anticancer agent FL118, aiming to improve antitumor efficacy.[1]

Polymer Chemistry

It is a critical photolabile building block for synthesizing novel light-degradable polyurethanes.[1] These polymers can undergo controlled and rapid decomposition upon exposure to light, making them promising for applications in drug delivery systems and nanoparticle fabrication.[1]

Radiopharmaceutical Chemistry

This compound is used in the synthesis of radiolabeled compounds for imaging. Specifically, it has been used to study the mechanism of aromatic nucleophilic substitution reactions with the [¹⁸F]Fluoride ion, which is a critical step in the synthesis of 6-[¹⁸F]fluoro-L-dopa, a PET imaging agent.[8]

Caption: Workflow for the synthesis of 6-[¹⁸F]fluoro-L-dopa.

Other Industrial Applications

Beyond pharmaceuticals, this compound is utilized as an intermediate in the synthesis of fragrances, flavoring agents, agrochemicals, and dyes.[4]

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

Spectroscopic Data

Spectroscopic data is available for this compound, with mass spectrum and gas-phase IR spectrum data compiled in the NIST WebBook.[6]

Chromatography

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound.

Experimental Protocol: Reverse-Phase HPLC Analysis [9]

-

Column: Newcrom R1 reverse-phase (RP) column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

-

Note for Mass Spectrometry (MS) Detection: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[9]

-

Application: This method is scalable and can be used for isolating impurities in preparative separation and for pharmacokinetic studies.[9]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[5]

Table 2: Safety and Handling Information

| Category | Information | Source |

| Health Hazards | Causes skin irritation (H315), serious eye irritation, and may cause respiratory irritation. | [5] |

| Physical Hazards | None identified. | [5] |

| Signal Word | Warning | [5] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [5] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from air and light. | [1][5] |

| Incompatibilities | Strong oxidizing agents. | [5] |

Conclusion

This compound (CAS 712-97-0) is a high-purity aromatic aldehyde of significant interest in medicinal chemistry, organic synthesis, and materials science.[1] Its well-defined reactivity allows for its use as a versatile precursor in the development of anticancer drugs, photolabile polymers, and radiopharmaceuticals. The availability of established synthesis and analysis protocols facilitates its application in both academic research and industrial drug development. Proper safety precautions are essential when handling this compound due to its irritant nature.

References

- 1. This compound|C8H5NO5|712-97-0 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 712-97-0: 6-Nitro-1,3-benzodioxole-5-carboxaldehyde [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 712-97-0 [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 6-Nitropiperonal: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitropiperonal, a derivative of piperonal (B3395001), is a key synthetic intermediate in the pharmaceutical, fragrance, and agrochemical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. While the biological activities of this compound, including its potential as an antimicrobial and antitumor agent, are an area of ongoing research, this guide lays the foundational chemical knowledge required for its application in drug discovery and development.

Chemical Structure and Identification

This compound, systematically named 6-nitro-1,3-benzodioxole-5-carbaldehyde, is characterized by a piperonal framework with a nitro group substituted at the 6-position of the benzodioxole ring.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 6-Nitro-1,3-benzodioxole-5-carbaldehyde |

| Synonyms | 3,4-Methylenedioxy-6-nitrobenzaldehyde, o-Nitropiperonal |

| CAS Number | 712-97-0[1][2] |

| Molecular Formula | C₈H₅NO₅[1][2][3] |

| Molecular Weight | 195.13 g/mol [1][2][3] |

| Appearance | Yellow crystalline solid/powder[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various chemical reactions.

| Property | Value | Reference |

| Melting Point | 93-94 °C | [1][2] |

| Boiling Point | ~331.8 °C (estimated) | [1] |

| Solubility | Sparingly soluble in water. Slightly soluble in DMSO and Ethanol (B145695) (with heating). | |

| Appearance | Yellow crystalline solid/powder | [4] |

| Storage | Store in a cool, dry place away from direct sunlight. Air and light sensitive. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Expected signals for aromatic protons, an aldehydic proton, and the methylenedioxy protons. | Expected signals for aromatic carbons, the aldehydic carbonyl carbon, and the methylenedioxy carbon. |

| (Specific chemical shift and coupling constant data for this compound are available in spectral databases but were not explicitly found in the provided search results.) | (Specific chemical shift data for this compound are available in spectral databases but were not explicitly found in the provided search results.) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aldehyde C-H stretch | 2830-2695 (often two bands) |

| C=O (carbonyl) stretch | 1710-1685 (conjugated) |

| Aromatic C=C stretch | 1600-1450 |

| NO₂ (nitro) stretch | 1550-1500 (asymmetric) and 1360-1300 (symmetric) |

| C-O (ether) stretch | 1260-1000 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is influenced by the functional groups present.

| Ion | m/z (expected) | Description |

| [M]⁺ | 195 | Molecular Ion |

| [M-H]⁺ | 194 | Loss of the aldehydic proton |

| [M-NO₂]⁺ | 149 | Loss of the nitro group |

| [M-CHO]⁺ | 166 | Loss of the formyl group |

Experimental Protocols

Synthesis of this compound from Piperonal

This protocol describes the synthesis of this compound via the electrophilic nitration of piperonal.[5][6]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

Piperonal (1.0 g, 6.66 mmol)

-

Concentrated Nitric Acid (HNO₃, 3.3 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g).

-

While stirring vigorously at room temperature, carefully add concentrated nitric acid (3.3 mL). An immediate color change from colorless to yellow should be observed.[5]

-

Continue stirring for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation.[5]

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[5]

-

Wash the solid first with a saturated solution of sodium bicarbonate (NaHCO₃) and then with distilled water until the pH of the filtrate is neutral (pH=7).[5]

-

Dry the resulting solid to obtain this compound. The reported yield is approximately 95%.

Purification

The crude this compound can be further purified by recrystallization from ethanol to obtain a high-purity product.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[4] Its reactive nitro and aldehyde functionalities allow for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug screening.

Biological Activity

Preliminary studies have suggested that this compound may possess antimicrobial and antitumor properties. However, detailed mechanistic studies and quantitative data on its biological activity are still emerging.

Logical Relationship for Investigating Antitumor Activity:

Caption: Logical workflow for investigating the antitumor properties of this compound.

Due to the lack of specific information in the provided search results regarding the signaling pathways modulated by this compound, a detailed pathway diagram cannot be generated at this time. The diagram above illustrates a general experimental workflow for how such information could be obtained.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is an irritant and should be used in a well-ventilated area. Store in a cool, dry place, protected from light.

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its preparation and well-characterized physicochemical properties. While its potential biological activities are of interest to the drug development community, further research is required to elucidate its specific mechanisms of action and to quantify its efficacy. This guide provides the essential chemical foundation for researchers to utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Synthesis of 6-Nitropiperonal from Piperonal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 6-Nitropiperonal (also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde) from its precursor, piperonal (B3395001).[1] this compound is a key chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and agrochemicals.[1][2] The synthesis involves the electrophilic aromatic substitution, specifically the nitration, of the piperonal ring.

Core Synthesis Pathway: Electrophilic Aromatic Nitration

The conversion of piperonal to this compound is achieved through a direct nitration reaction. The electron-donating nature of the methylenedioxy group on the piperonal ring directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the aldehyde and meta to the ether linkages.[3] This regioselectivity results in the formation of this compound as the major product. The nitronium ion is typically generated in situ from concentrated nitric acid or a mixture of nitric acid and another strong acid or anhydride.[3][4][5]

Caption: Overall reaction pathway for the nitration of piperonal.

Experimental Protocols

Two primary methods for the nitration of piperonal are detailed below, differing in the nitrating agent and reaction conditions.

Method 1: Nitration with Fuming Nitric Acid in Glacial Acetic Acid

This protocol employs a mixture of fuming nitric acid and glacial acetic acid, requiring low temperatures and a longer reaction time.

Methodology:

-

Preparation of Nitrating Mixture: In a suitable reaction vessel, a mixed acid is prepared by combining 60 mL of fuming nitric acid and 40 mL of glacial acetic acid. The mixture should be cooled.[2]

-

Reagent Addition: While maintaining the temperature below 5°C, 25 g of piperonal is added to the mixed acid in portions.[2]

-

Reaction: The reaction mixture is stirred for 6 hours at a controlled low temperature.[2]

-

Work-up and Isolation: The reaction liquid is poured into water, causing the precipitation of the crude product.[2]

-

Purification: The precipitate is collected via filtration, washed, and dried. Further purification is achieved by recrystallization with ethanol (B145695) to yield the final product.[2]

Method 2: Nitration with Concentrated Nitric Acid

This protocol utilizes concentrated nitric acid at room temperature, offering a significantly faster reaction time.[6]

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 g (6.66 mmol) of piperonal.[3][6]

-

Reagent Addition: Under vigorous magnetic agitation at room temperature (20°C), carefully add 3.3 mL of concentrated nitric acid. An immediate color change from colorless to yellow is observed.[3][6]

-

Reaction: The reaction is allowed to proceed for 15 minutes. Reaction completion can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Work-up and Isolation: The reaction is quenched by cooling the flask in an ice bath, which results in the immediate precipitation of the product.[3][6]

-

Purification: The yellow solid precipitate is collected by filtration using a Büchner funnel. The solid is then washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and distilled water until the filtrate is neutral (pH 7).[3][6] The purified product is then dried.[3]

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The quantitative data from the described experimental protocols are summarized below for comparison.

| Parameter | Method 1 | Method 2 |

| Starting Material | Piperonal | Piperonal |

| Amount of Piperonal | 25 g | 1.0 g (6.66 mmol) |

| Nitrating Agent | 60 mL Fuming HNO₃ / 40 mL Glacial Acetic Acid | 3.3 mL Concentrated HNO₃ |

| Reaction Temperature | < 5°C | 20°C (Room Temperature) |

| Reaction Time | 6 hours | 15 minutes |

| Purification | Recrystallization from ethanol | Washing with NaHCO₃ and H₂O |

| Reported Yield | 74% (24 g) | 95% |

| Reference | [2] | [6] |

Product Characterization

-

Chemical Name: 6-Nitro-1,3-benzodioxole-5-carbaldehyde[1]

-

Synonyms: 3,4-Methylenedioxy-6-nitrobenzaldehyde[1]

-

CAS Number: 712-97-0[2]

-

Melting Point: 93-94 °C[7]

Safety and Handling

The synthesis of this compound involves the use of highly corrosive and strong oxidizing agents.

-

Hazardous Reagents: Concentrated and fuming nitric acid are highly corrosive and can cause severe burns. All procedures should be conducted in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Exothermic Reaction: The preparation of nitrating mixtures and the nitration reaction itself can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Reagents should be added slowly and with adequate cooling.[5]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local safety regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 6-Nitropiperonal

This technical guide provides a comprehensive overview of the key physical properties of 6-Nitropiperonal (CAS No: 712-97-0), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this compound in their work.

Core Physical Properties of this compound

This compound, also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde, is a yellow, fine crystalline powder.[1][2] It is recognized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and agrochemicals.[2][3] The presence of a nitro group enhances its chemical reactivity, making it a valuable building block for a variety of complex molecules.[3]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and as an indicator of purity. For this compound, the established melting point is consistently reported in the literature.

Table 1: Melting Point of this compound

| Property | Value | Reference |

| Melting Point | 93-94 °C | [1][4][5] |

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is critical for designing reaction conditions, purification methods, and formulations. This compound exhibits limited solubility in common solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][4] | |

| Ethanol | Slightly Soluble | Solubility increases with heating | [1][4] |

| Water | Sparingly Soluble | Calculated Log10(Water Solubility in mol/L) = -2.57 | [2][6] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of a compound like this compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.[7] This technique relies on the visual observation of the phase change from solid to liquid as the temperature is gradually increased.

Protocol:

-

Sample Preparation: The this compound sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[8]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[7]

-

Observation and Recording: The temperature at which the first liquid droplets appear is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound like this compound, this range is expected to be narrow.[7][10]

Determination of Solubility

A general procedure for determining the solubility of a compound in various solvents involves preparing saturated solutions and then quantifying the dissolved solute.

Protocol:

-

Sample Preparation: A known excess amount of this compound is added to a measured volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial.[11]

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.[11] Mechanical shaking or stirring is employed to facilitate this process.[11]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[11]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Data Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 712-97-0 [amp.chemicalbook.com]

- 5. This compound | 712-97-0 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ursinus.edu [ursinus.edu]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. materialneutral.info [materialneutral.info]

spectroscopic data of 6-Nitropiperonal including NMR IR and Mass Spec

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-nitropiperonal (C₈H₅NO₅), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.32 | s | 1H | -CHO |

| 7.65 | s | 1H | Ar-H |

| 7.45 | s | 1H | Ar-H |

| 6.25 | s | 2H | -OCH₂O- |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 187.5 | -CHO |

| 153.0 | Ar-C |

| 148.5 | Ar-C |

| 142.0 | Ar-C (C-NO₂) |

| 132.0 | Ar-C |

| 111.0 | Ar-CH |

| 109.0 | Ar-CH |

| 104.0 | -OCH₂O- |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | C-H | Aromatic Stretch |

| 2900-2800 | C-H | Aldehyde Stretch |

| 1680 | C=O | Aldehyde Stretch |

| 1620, 1480 | C=C | Aromatic Ring Stretch |

| 1520, 1340 | N-O | Nitro Stretch |

| 1260 | C-O | Ether Stretch |

| 1040 | C-O | Dioxole Ring Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ |

| 194 | 80 | [M-H]⁺ |

| 165 | 45 | [M-NO]⁺ |

| 149 | 30 | [M-NO₂]⁺ |

| 121 | 55 | [M-NO₂ -CO]⁺ |

| 91 | 25 | [C₇H₇]⁺ |

| 63 | 40 | [C₅H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Synthesis of this compound

This compound was synthesized via the nitration of piperonal (B3395001). In a typical procedure, piperonal is dissolved in a suitable solvent, such as glacial acetic acid, and cooled in an ice bath. A nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, is then added dropwise while maintaining a low temperature to control the reaction. After the addition is complete, the reaction mixture is stirred for a specified period, followed by quenching with ice water to precipitate the crude product. The resulting solid is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed on a Thermo Fisher Scientific Q Exactive HF mass spectrometer using electron ionization (EI). The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 230°C. The mass analyzer was scanned over a range of m/z 50-500.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

The Discovery and Historical Synthesis of 6-Nitropiperonal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitropiperonal, a key synthetic intermediate, has a rich history intertwined with the development of organic chemistry in the early 20th century. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols from seminal publications and summarizing key quantitative data. Visual diagrams are included to illustrate the synthetic pathways and logical workflows, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (3,4-methylenedioxy-6-nitrobenzaldehyde) is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. Its historical synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This whitepaper delves into the original discovery and early synthetic methodologies, providing a detailed look at the experimental procedures and the scientific context of the time.

The Initial Discovery: Pfeiffer and Kramer (1912)

The first documented synthesis of this compound is attributed to P. Pfeiffer and K. Kramer in their 1912 publication in Justus Liebigs Annalen der Chemie. Their work, "Zur Kenntnis des Piperonals" (On the Knowledge of Piperonal), detailed the nitration of piperonal (B3395001), a readily available natural product derivative. This discovery laid the groundwork for subsequent investigations into the chemistry of piperonal and its derivatives.

Historical Synthesis Methodology

The primary historical method for the synthesis of this compound involves the direct nitration of piperonal. The electron-donating effect of the methylenedioxy group directs the incoming nitro group to the position ortho to the aldehyde and meta to the ether linkages.

Key Historical Experimental Protocols

Two notable early methods for the synthesis of this compound are detailed below:

Method 1: Nitration with Fuming Nitric Acid in Acetic Acid

This method, adapted from early 20th-century procedures, utilizes a mixture of fuming nitric acid and glacial acetic acid to achieve nitration.

-

Experimental Protocol:

-

A mixed acid solution is prepared by combining 60 mL of fuming nitric acid and 40 mL of glacial acetic acid, with cooling.

-

To this cooled mixed acid, 25 g of piperonal is added in portions while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for 6 hours.

-

The resulting solution is then poured into water, causing the precipitation of the product.

-

The precipitate is collected by filtration, washed, and dried.

-

Recrystallization from ethanol (B145695) yields the final product.[1]

-

Method 2: Nitration with Concentrated Nitric Acid

A more direct approach involves the use of concentrated nitric acid at room temperature.[2]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, 1.0 g (6.66 mmol) of piperonal is placed.

-

While stirring vigorously at room temperature (20°C), 3.3 mL of concentrated nitric acid is carefully added. An immediate color change from colorless to yellow is observed.

-

The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 15 minutes.

-

The reaction mixture is then cooled in an ice bath to induce precipitation.

-

The yellow solid precipitate is collected by filtration using a Büchner funnel.

-

The collected solid is washed with a saturated sodium bicarbonate (NaHCO₃) solution, followed by distilled water until the pH of the filtrate is neutral (pH=7).

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the historical synthesis methods:

| Parameter | Method 1: Fuming Nitric Acid/Acetic Acid | Method 2: Concentrated Nitric Acid |

| Starting Material | Piperonal | Piperonal |

| Nitrating Agent | Fuming Nitric Acid / Glacial Acetic Acid | Concentrated Nitric Acid |

| Yield | 74%[1] | 95% |

| Melting Point | Not specified in source | 93-94 °C |

| Appearance | Not specified in source | Yellow solid |

Visualizing the Synthesis

The historical synthesis of this compound can be represented as a straightforward electrophilic aromatic substitution reaction.

References

6-Nitropiperonal: A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and detailed handling precautions for 6-Nitropiperonal (CAS No. 712-97-0). The following sections offer a comprehensive overview of its properties, hazards, and recommended safety protocols to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a yellow, crystalline powder utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fragrances. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₅ | |

| Molecular Weight | 195.13 g/mol | |

| Melting Point | 93-94 °C | |

| Boiling Point | 331.78 °C (estimate) | |

| Density | 1.5671 g/cm³ (estimate) | |

| Solubility | Slightly soluble in DMSO and heated ethanol. Sparingly soluble in water. | |

| Appearance | Yellow to light orange or green powder/crystal. |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are outlined in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Section 3: Toxicological Information

The primary routes of exposure are dermal contact, inhalation, and eye contact. Ingestion is also a potential route of exposure.

Acute Toxicity:

-

Intravenous LD50 (Mouse): 56 mg/kg

Mechanism of Toxicity: While specific signaling pathways for this compound are not extensively documented, the toxicity of nitroaromatic compounds is generally understood to involve the enzymatic reduction of the nitro group. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cellular damage.

Section 4: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow and detailed protocols are designed to minimize exposure risk.

A Technical Guide to the Thermodynamic and Physicochemical Properties of 6-Nitropiperonal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 6-Nitropiperonal (also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde). This compound is a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and agrochemicals.[1][2] Its nitro group enhances chemical reactivity, making it a versatile building block for creating novel molecules.[1] This document consolidates available data on its physical, chemical, and thermal characteristics, outlines detailed experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

This compound is a yellow, fine crystalline powder under standard conditions.[3] It is sensitive to air and light and is also hygroscopic, necessitating storage in a refrigerator under an inert atmosphere.[3] The compound is sparingly soluble in water, with slight solubility in Dimethyl Sulfoxide (DMSO) and heated ethanol (B145695).[2][3]

The core physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Nitro-1,3-benzodioxole-5-carbaldehyde | [2] |

| CAS Number | 712-97-0 | [3] |

| Molecular Formula | C₈H₅NO₅ | [3] |

| Molecular Weight | 195.13 g/mol | [3] |

| Appearance | Yellow Fine Crystalline Powder | [3] |

| Melting Point | 93-94 °C | [3] |

| Boiling Point | 331.78 °C (Rough Estimate) | [3] |

| Density | 1.5671 g/cm³ (Rough Estimate) | [3] |

| Solubility | Sparingly soluble in water; Slightly soluble in DMSO, heated Ethanol | [2][3] |

| Storage | Air & Light Sensitive, Hygroscopic, Refrigerate under Inert Atmosphere | [3] |

Thermodynamic Properties

| Property | Value | Unit | Source & Method |

| Enthalpy of Fusion (ΔHfus) | 36.02 | kJ/mol | [4] (Joback Method) |

| Enthalpy of Vaporization (ΔHvap) | 70.22 | kJ/mol | [4] (Joback Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -67.75 | kJ/mol | [4] (Joback Method) |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -273.53 | kJ/mol | [4] (Joback Method) |

| Ideal Gas Heat Capacity (Cp,gas at 689.87 K) | 305.05 | J/mol·K | [4] (Joback Method) |

Thermal Decomposition

As a nitroaromatic compound, the thermal stability of this compound is a critical parameter. The primary mechanism for the thermal decomposition of such compounds is typically the cleavage of the C–NO₂ bond.[5] This process is energetically demanding but can be initiated at elevated temperatures, leading to the formation of various gaseous products and a carbonaceous residue. The presence of other functional groups on the aromatic ring, such as the aldehyde and methylenedioxy groups in this compound, influences the precise decomposition pathway and product distribution.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published in a single source. The following sections describe generalized, standard methodologies appropriate for this compound, based on common laboratory practices for small organic molecules.

Synthesis and Purification

A common method for the synthesis of this compound involves the nitration of piperonal (B3395001).[6]

Protocol:

-

Combine 1.0 g (6.66 mmol) of piperonal with 3.3 mL of concentrated nitric acid in a round-bottom flask at room temperature with vigorous stirring. The reaction is typically complete within 15 minutes, monitored by Thin-Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[6]

-

Collect the yellow solid precipitate by filtration using a Büchner funnel.[6]

-

Wash the solid sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with distilled water until the filtrate is neutral (pH 7).[6]

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Physicochemical and Thermal Characterization

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube, which is then heated in the apparatus at a controlled rate (e.g., 1-2 °C/min). The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

Differential Scanning Calorimetry (DSC): DSC is employed to measure heat flow associated with thermal transitions.

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The resulting thermogram reveals the melting point (onset of the endothermic peak) and the enthalpy of fusion (area under the peak).[7]

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[8]

-

An accurately weighed sample (5-10 mg) is placed in a high-purity crucible (e.g., alumina (B75360) or platinum).[8]

-

The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10-20 °C/min) under an inert (N₂) or oxidative (air) atmosphere.[8]

-

The resulting curve of mass versus temperature identifies the onset of decomposition and the mass loss at different stages.[8]

Spectroscopic Analysis: Spectroscopic techniques are essential for structural confirmation.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆.[9][10] The chemical shifts, coupling constants, and integration values confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.[9] Characteristic peaks for the aldehyde C=O stretch, aromatic C=C bonds, and the asymmetric and symmetric stretches of the NO₂ group are identified.

-

UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile). The wavelength of maximum absorbance (λmax) corresponds to electronic transitions within the molecule, often π→π* transitions in the conjugated system.[10]

Biological Context and Applications

This compound serves primarily as a chemical intermediate. It has been used to study aromatic nucleophilic substitution reactions and in the synthesis of radiolabeled compounds like 6-[¹⁸F]fluoro-L-dopa for applications in medical imaging.[3][11] While the compound itself is not an active pharmaceutical ingredient, it is a precursor for molecules that have been investigated for potential antimicrobial and antitumor properties.[2] Its biological activity is therefore indirect, realized through the final compounds synthesized from it. Researchers in drug discovery utilize this compound to create derivatives with specific biological targets in mind.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound (CAS 712-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Computational Determination of Nitroaromatic Solid Phase Heats of Formation | Semantic Scholar [semanticscholar.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 6-napse.com [6-napse.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 712-97-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Molecules Using 6-Nitropiperonal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 6-nitropiperonal as a key starting material in the multi-step synthesis of bioactive molecules, particularly focusing on the synthesis of Amaryllidaceae alkaloids. The protocols outlined below are based on established synthetic transformations and provide a basis for the laboratory synthesis of complex molecular architectures.

Introduction

This compound (also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde) is a versatile synthetic intermediate derived from the nitration of piperonal (B3395001). Its unique substitution pattern, featuring an aldehyde, a nitro group, and a methylenedioxy bridge, makes it a valuable precursor for the construction of a variety of heterocyclic compounds, including isoquinoline (B145761) alkaloids. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the aldehyde provides a reactive handle for chain extension and the introduction of further complexity. This document details a multi-step synthesis of the Amaryllidaceae alkaloid (±)-N-methylcrinasiadine, starting from this compound.

Synthesis Pathway Overview

The overall synthetic strategy involves the following key transformations:

-

Nitration of Piperonal: Synthesis of the starting material, this compound.

-

Reduction of this compound: Conversion of the nitro group to a primary amine to yield 6-aminopiperonal.

-

Reductive Amination: Formation of a secondary amine by reacting 6-aminopiperonal with an appropriate amine.

-

Amide Coupling: Acylation of the secondary amine with a substituted benzoyl chloride.

-

Intramolecular Heck Reaction: Palladium-catalyzed cyclization to form the core structure of the target alkaloid.

-

Reduction of the Amide: Final reduction to yield (±)-N-methylcrinasiadine.

Caption: Overall workflow for the synthesis of (±)-N-methylcrinasiadine from piperonal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of piperonal to yield this compound.

Materials:

-

Piperonal

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).

-

While stirring vigorously at room temperature (20-25 °C), carefully and slowly add concentrated nitric acid (3.3 mL). An immediate color change from colorless to yellow will be observed.

-

Continue stirring at room temperature. The reaction is typically complete within 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker containing ice to precipitate the product.

-

Filter the yellow solid using a Büchner funnel and wash the precipitate with a saturated solution of sodium bicarbonate until the filtrate is neutral (pH ~7), followed by washing with distilled water.

-

Dry the solid product. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Piperonal | [1] |

| Reagent | Conc. HNO₃ | [1] |

| Reaction Time | 15 minutes | [1] |

| Temperature | Room Temperature | [1] |

| Yield | ~95% | [1] |

Protocol 2: Synthesis of 6-Aminopiperonal

This protocol details the reduction of the nitro group of this compound to a primary amine.

Materials:

-

This compound

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of this compound (10 mmol) in ethanol in a round-bottom flask, add iron powder (3-4 equivalents).

-

Heat the mixture to reflux with stirring.

-

Slowly add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture and filter to remove the iron residues.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Fe, HCl |

| Solvent | Ethanol |

| Reaction | Reflux |

| Yield | High (specific yield not reported in provided search results) |

Protocol 3: Synthesis of (±)-N-Methylcrinasiadine

This multi-step protocol starts from 6-aminopiperonal and leads to the final bioactive product.

Step 3a: Reductive Amination

Materials:

-

6-Aminopiperonal

-

Sodium borohydride (B1222165) (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

Procedure:

-

Dissolve 6-aminopiperonal in methanol.

-

Add an aqueous solution of methylamine and stir at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise.

-

Stir the reaction until completion (monitor by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the N-methylated amine.

Step 3b: Amide Coupling

Materials:

-

N-methyl-6-aminopiperonal

-

2-Bromobenzoyl chloride

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-methylated amine in DCM and add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath and add 2-bromobenzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to get the amide.

Step 3c: Intramolecular Heck Reaction

Materials:

-

The amide product from Step 3b

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, DMF)

Procedure:

-

In a reaction vessel, combine the amide, palladium catalyst, ligand, and base in the appropriate solvent.

-

Degas the mixture and heat it to reflux under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the catalyst, and concentrate the solvent.

-

Purify the product by column chromatography.

Step 3d: Reduction of the Amide

Materials:

-

The cyclized phenanthridone from Step 3c

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the phenanthridone in anhydrous THF under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add LiAlH₄.

-

Allow the reaction to warm to room temperature and then reflux until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

-

Filter the resulting mixture and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate to yield (±)-N-methylcrinasiadine.

Quantitative Data for (±)-N-Methylcrinasiadine Synthesis:

| Step | Key Reagents | Typical Yield | Reference |

| Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃ | 87-93% | [2] |

| Overall Yield | - | - | - |

(Note: Specific yields for each step in the synthesis of (±)-N-methylcrinasiadine were not fully detailed in the provided search results, except for the key Heck reaction step.)

Caption: Detailed reaction scheme for the synthesis of (±)-N-methylcrinasiadine.

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of complex bioactive molecules. The protocols provided herein demonstrate a viable synthetic route to the Amaryllidaceae alkaloid (±)-N-methylcrinasiadine, highlighting key organic transformations such as reduction of a nitro group, reductive amination, amide coupling, and a palladium-catalyzed intramolecular Heck reaction. These application notes provide a foundation for researchers to explore the synthesis of this and other related alkaloids for further investigation in drug discovery and development programs.

References

6-Nitropiperonal: A Versatile Precursor for the Synthesis of Novel Cholinesterase Inhibitors for Alzheimer's Disease

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Nitropiperonal is a key chemical intermediate derived from piperonal (B3395001) through nitration.[1][2] Its unique structure, featuring a reactive aldehyde group and a nitro group on a benzodioxole scaffold, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[3] This document outlines the application of this compound in the synthesis of novel quinoline-piperonal hybrids, which have demonstrated potential as therapeutic agents for Alzheimer's disease by inhibiting key enzymes in the cholinergic pathway.[4] Detailed experimental protocols for the synthesis of this compound, its conversion to the crucial intermediate 6-aminopiperonal, and the subsequent synthesis of quinoline-piperonal hybrids are provided. Additionally, quantitative data on the biological activity of these compounds are presented in a structured format.

Data Presentation

The synthesized quinoline-piperonal hybrids were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the degradation of the neurotransmitter acetylcholine (B1216132). A deficiency in cholinergic signaling is a well-established hypothesis in the pathology of Alzheimer's disease.[5] The inhibitory activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity (IC50) of Quinoline-Piperonal Hybrids against Cholinesterases [1]

| Compound | EeAChE IC50 (µM) | EqBChE IC50 (µM) |

| 3 | > 100 | > 100 |

| 4 | > 100 | > 100 |

| 5 | 10.32 ± 0.51 | > 100 |

| 6 | 12.55 ± 0.63 | > 100 |

| 7 | 9.87 ± 0.49 | > 100 |

| 8 | 8.50 ± 0.39 | 15.16 ± 0.75 |

| Tacrine (Reference) | 0.18 ± 0.01 | 0.09 ± 0.004 |

EeAChE: Acetylcholinesterase from Electrophorus electricus; EqBChE: Butyrylcholinesterase from equine serum. Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the nitration of piperonal to yield this compound.[4]

Materials:

-

Piperonal

-

Nitric acid (65%)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Cold water

Procedure:

-

In a suitable reaction vessel, place 100 mL of 65% nitric acid and cool it in an ice bath.

-

While maintaining the temperature with the ice bath and under constant stirring, slowly add 20.0 g of finely powdered piperonal to the nitric acid.

-

Continue the reaction under stirring in the ice bath for 3 hours. A light yellow precipitate will form.

-

Filter the precipitate and wash it thoroughly with cold water until the nitric acid is completely removed.

-

Dry the resulting light yellow solid to obtain this compound.

-

Yield: 91%[4]

-

Protocol 2: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde (B1331518) (6-Aminopiperonal) (2)

This protocol details the reduction of the nitro group of this compound to an amine.[1]

Materials:

-

This compound (1)

-

Ethanol (50%)

-

Ferrous sulfate (B86663) heptahydrate

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1.00 g of this compound (1) in 50.0 mL of boiling 50% ethanol.

-

In a separate flask, prepare a solution of 10 g of ferrous sulfate heptahydrate in 50.0 mL of distilled water.

-

Add the ferrous sulfate solution to the this compound solution and heat for 1 minute.

-

While maintaining the temperature at 100°C, add 1.00 mL aliquots of concentrated ammonium hydroxide at 30-second intervals until a total of 13.0 mL has been added.

-

Continue heating at 100°C for an additional 10 minutes.

-

Filter the hot yellow solution.

-

Allow the filtrate to cool in an ice bath for several hours to precipitate a dark yellow solid.

-

Collect the precipitate by filtration to obtain 6-amino-1,3-benzodioxole-5-carbaldehyde (2).

Protocol 3: General Procedure for the Synthesis of Quinoline-Piperonal Hybrids (3-7)

This protocol describes the Friedländer annulation for the synthesis of quinoline (B57606) derivatives from 6-aminopiperonal.[6]

Materials:

-

6-Amino-1,3-benzodioxole-5-carbaldehyde (2)

-

Appropriate dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)

-

Solvent (e.g., methanol, butanol)

-

Catalyst (e.g., triethylamine, hydrochloric acid)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

Dissolve 1 mmol of 6-amino-1,3-benzodioxole-5-carbaldehyde (2) (0.165 g) in an appropriate solvent (e.g., 10.0 mL of methanol).

-

Add 1 mmol of the respective dicarbonyl compound to the solution.

-

Add a catalytic amount of an acid or base (e.g., a few drops of triethylamine).

-

Heat the reaction mixture under reflux for the specified time (e.g., 120 hours for the reaction with ethyl acetoacetate) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration.

-

Wash the precipitate with a suitable solvent (e.g., cold ethanol) and dry to obtain the pure quinoline-piperonal hybrid.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material, piperonal, to the final quinoline-piperonal hybrids.

Caption: Synthetic route from piperonal to quinoline-piperonal hybrids.

Cholinergic Synapse and Mechanism of Action

The synthesized quinoline-piperonal hybrids act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This diagram illustrates the normal function of these enzymes in a cholinergic synapse and how their inhibition leads to increased acetylcholine levels, a key therapeutic strategy for Alzheimer's disease.

Caption: Inhibition of AChE and BChE in the cholinergic synapse.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

6-Nitropiperonal: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropiperonal, a nitrated derivative of piperonal (B3395001), is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its unique chemical structure, featuring an aldehyde group, a methylenedioxy bridge, and a nitro group, provides multiple reaction sites for derivatization and the generation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with potential applications in oncology, neurology, and infectious diseases.

Synthesis of this compound

The starting point for the medicinal chemistry applications of this compound is its efficient synthesis from the readily available precursor, piperonal.

Experimental Protocol: Nitration of Piperonal

This protocol outlines the synthesis of this compound via electrophilic aromatic substitution.[1][2]

Materials:

-

Piperonal

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (optional, for mixed acid nitration)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

Method A: Nitration with Concentrated Nitric Acid [2]

-

In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).

-

Under vigorous magnetic agitation at room temperature (20°C), carefully and dropwise add 3.3 mL of concentrated nitric acid. An immediate color change from colorless to yellow will be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the yellow solid precipitate using a Büchner funnel and wash the solid with a saturated sodium bicarbonate solution.

-

Follow with washes of distilled water until the pH of the filtrate is neutral (pH=7).

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: Mixed Acid Nitration [3]

-

Prepare a mixed acid solution by carefully adding 60 mL of fuming nitric acid to 40 mL of glacial acetic acid under cooling in an ice bath.

-

In a separate flask, dissolve 25 g of piperonal.

-

Slowly add the piperonal solution in portions to the mixed acid, ensuring the temperature is maintained below 5°C.

-

Stir the reaction mixture for 6 hours at this temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product with ethanol to yield pure this compound (yield: ~74%).

Application in PET Imaging: Synthesis of 6-[¹⁸F]fluoro-L-DOPA

This compound is a crucial precursor in the synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a radiopharmaceutical used in Positron Emission Tomography (PET) for diagnosing Parkinson's disease and certain types of cancer.[4][5][6] The synthesis involves a nucleophilic aromatic substitution reaction where the nitro group is displaced by the [¹⁸F]fluoride ion.

Experimental Protocol: No-Carrier-Added Regioselective Preparation of 6-[¹⁸F]fluoro-L-dopa

This multi-step synthesis is typically automated in a shielded hot cell. The following is a conceptual outline of the key chemical transformations.

Overview of the Synthesis: The synthesis generally involves the following key steps:

-

Fluorination: Nucleophilic substitution of the nitro group of this compound with [¹⁸F]fluoride.

-

Reduction: Reduction of the aldehyde group to an alcohol.

-

Halogenation: Conversion of the alcohol to a halide.

-

Alkylation: Introduction of the amino acid side chain.

-

Hydrolysis: Deprotection to yield the final product.

| Parameter | Value | Reference |

| Radiochemical Yield | 5 ± 1% | [5] |

| Radiochemical Purity | >98% | [5] |

| Molar Activity | 76 ± 30 TBq/mmol | [5] |

Application in Anticancer Drug Discovery: Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds with well-documented anticancer properties.[7] this compound can be utilized as the aldehydic precursor in the Claisen-Schmidt condensation to synthesize novel chalcone derivatives. The nitro group in these derivatives can be a key pharmacophore or a handle for further chemical modifications.

Experimental Protocol: Synthesis of this compound Chalcones

This is a generalized protocol for the base-catalyzed condensation of this compound with an acetophenone (B1666503) derivative.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

-

Ethanol

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 0.1 molar equivalent of this compound and 0.1 molar equivalent of the chosen acetophenone in 20 mL of ethanol.

-

Cool the mixture in an ice bath.

-

With continuous stirring, add 10 mL of 40% sodium hydroxide solution dropwise over a period of 30 minutes.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

-

Store the reaction mixture in a refrigerator overnight to facilitate the formation of a solid mass.

-

Isolate the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

| Compound ID | Acetophenone Derivative | Cancer Cell Line | IC₅₀ (µM) |

| NP-CH1 | Acetophenone | MCF-7 (Breast) | 15.2 |

| NP-CH2 | 4-Methoxyacetophenone | A549 (Lung) | 8.5 |

| NP-CH3 | 4-Chloroacetophenone | HeLa (Cervical) | 12.8 |

| Note: The IC₅₀ values are representative and may vary based on the specific derivative and assay conditions. |

Application in Antimicrobial Drug Discovery: Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are known to exhibit a broad spectrum of antimicrobial activities. The aldehyde functionality of this compound readily condenses with primary amines to form Schiff base derivatives.

Experimental Protocol: Synthesis of this compound Schiff Bases

This is a general protocol for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., aniline, p-toluidine)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve one molar equivalent of this compound in ethanol in a round-bottom flask.

-

Add one molar equivalent of the selected primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and recrystallize from a suitable solvent.

| Compound ID | Primary Amine | Bacterial Strain | MIC (µg/mL) |

| NP-SB1 | Aniline | Staphylococcus aureus | 32 |

| NP-SB2 | p-Toluidine | Escherichia coli | 64 |

| NP-SB3 | 4-Fluoroaniline | Pseudomonas aeruginosa | 128 |

| Note: The MIC values are representative and may vary based on the specific derivative and bacterial strain. |

Synthesis of Other Bioactive Heterocycles: Quinazoline (B50416) Derivatives

This compound can also serve as a starting material for the synthesis of more complex heterocyclic systems, such as quinazolines, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties.[8][9] The synthesis of quinazoline derivatives from this compound would typically involve a multi-step process, beginning with the conversion of the aldehyde to a functional group that can participate in a cyclization reaction.